molecular formula C7H14F3N B1492638 2-ethyl-4,4,4-trifluoro-N-methylbutan-1-amine CAS No. 2008046-42-0

2-ethyl-4,4,4-trifluoro-N-methylbutan-1-amine

Cat. No.: B1492638
CAS No.: 2008046-42-0
M. Wt: 169.19 g/mol
InChI Key: QEUCXRSSEXAFMU-UHFFFAOYSA-N
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Description

2-ethyl-4,4,4-trifluoro-N-methylbutan-1-amine is a chemical compound that belongs to the class of amines. It is a colorless liquid with a strong odor and is commonly used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-4,4,4-trifluoro-N-methylbutan-1-amine typically involves the reaction of 2-ethyl-4,4,4-trifluorobutan-1-amine with methylating agents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the methylation process. The reaction is typically conducted at a temperature range of 50-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, ensures that the compound meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-4,4,4-trifluoro-N-methylbutan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Halogens, nucleophiles; reactions are conducted in the presence of a base or catalyst to facilitate the substitution process.

Major Products Formed

    Oxidation: Amine oxides

    Reduction: Corresponding amine

    Substitution: Substituted derivatives

Scientific Research Applications

2-ethyl-4,4,4-trifluoro-N-methylbutan-1-amine is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Used in the study of biological processes and as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as a starting material for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-ethyl-4,4,4-trifluoro-N-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-ethyl-4,4,4-trifluoro-N-methylbutan-1-amine can be compared with other similar compounds, such as:

    2-ethyl-4,4,4-trifluorobutan-1-amine: Similar structure but lacks the N-methyl group, leading to different chemical and biological properties.

    4,4,4-trifluoro-N-methylbutan-1-amine: Lacks the ethyl group, resulting in different reactivity and applications.

    2-ethyl-4,4,4-trifluoro-N-methylpentan-1-amine: Contains an additional carbon in the alkyl chain, affecting its physical and chemical properties

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

2-ethyl-4,4,4-trifluoro-N-methylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F3N/c1-3-6(5-11-2)4-7(8,9)10/h6,11H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUCXRSSEXAFMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(F)(F)F)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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